N-Stearoyl-seryl-proline ethyl ester is derived from the amino acids serine and proline, combined with stearic acid, a long-chain saturated fatty acid. It falls under the category of amino acid esters, which are compounds formed by the reaction of an alcohol (in this case, ethanol) with an amino acid. The compound can be classified as a lipid-based bioactive molecule, which may exhibit unique biological activities due to its structural features.
The synthesis of N-Stearoyl-seryl-proline ethyl ester typically involves the following steps:
The reaction parameters such as temperature, time, and molar ratios of reactants are crucial for optimizing yield and purity.
N-Stearoyl-seryl-proline ethyl ester has a complex molecular structure characterized by:
The presence of both hydrophobic and hydrophilic regions suggests that this compound may exhibit amphiphilic properties, making it suitable for various applications in drug delivery systems.
N-Stearoyl-seryl-proline ethyl ester can undergo several chemical reactions:
These reactions are essential for modifying the compound for specific applications or enhancing its biological activity.
The mechanism of action of N-Stearoyl-seryl-proline ethyl ester is primarily linked to its interactions at the cellular level:
Research into these interactions is ongoing, with studies focusing on how modifications to the structure influence biological outcomes.
The physical and chemical properties of N-Stearoyl-seryl-proline ethyl ester include:
These properties are critical for determining the compound's suitability for various applications, including drug formulation.
N-Stearoyl-seryl-proline ethyl ester has potential applications across several fields:
Further research is needed to fully explore these applications and optimize formulations for specific uses.
N-Stearoyl-seryl-proline ethyl ester (C₂₈H₅₂N₂O₅) is a synthetic dipeptide featuring a stearic acid chain (C18:0) linked via amide bond to the N-terminus of a seryl-proline dipeptide, with proline's carboxyl group ethyl-esterified. This amphipathic structure comprises a hydrophilic peptide headgroup (molecular weight: 496.73 g/mol) and a hydrophobic stearoyl tail, classifying it among lipoamino acids—hybrid molecules merging fatty acid and amino acid functionalities [1] [6]. The compound exhibits specific stereochemical configuration: D-serine coupled to L-proline, a critical feature for its biological activity and resistance to proteolytic degradation [2].
Key structural elements include:
Table 1: Molecular Identifiers of N-Stearoyl-seryl-proline Ethyl Ester
Identifier Type | Value |
---|---|
Systematic Name | N-Octadecanoyl-D-seryl-L-proline ethyl ester |
CAS Registry Number | 131476-72-7 |
PubChem CID | 131383 |
Molecular Formula | C₂₈H₅₂N₂O₅ |
Molecular Weight | 496.73 g/mol |
InChIKey | IYWTVBWXIUJHNJ-NRFANRHFSA-N |
Nuclear magnetic resonance (NMR) spectroscopy in CDCl₃ confirms the peptide linkage (amide proton at δ 7.2 ppm) and ester group (characteristic quartet at δ 4.1 ppm for -CH₂-) [7]. The compound shares structural homology with bacterial lipoamino acids like serratamic acid (hydroxydecanoyl serine) and flavolipin, which feature similar N-acylated amino acid architectures [6].
The compound emerged from 1990s research into fibrinolytic enhancers that could stimulate tissue-type plasminogen activator (t-PA) release without hemorrhagic complications. Initial screening of dipeptides identified Boc-L-Ser-L-Pro-OH and H-L-Ser-L-Pro-OH as t-PA inducers, but with suboptimal efficacy [2]. This prompted systematic structure-activity relationship (SAR) studies, leading to N-acylation strategies to enhance bioactivity. Seven N-acylated analogs were synthesized, revealing that chain length critically influenced potency: N-stearoyl-L-Ser-L-Pro-OH (FK-5) exhibited superior t-PA induction versus shorter-chain analogs like N-palmitoyl-L-Ser-L-Pro-OH (FK-4) [2].
A hemolysis barrier stalled development when FK-5 and N-stearoyl-D-Ser-L-Pro-OH (FK-8) caused erythrocyte rupture. This was resolved through esterification strategy: Converting the C-terminal carboxyl to ethyl ester yielded FK-10 (N-stearoyl-D-Ser-L-Pro-OEt), which maintained fibrinolytic enhancement while eliminating hemolytic activity [2]. This modification represented a pivotal advancement in peptide prodrug design, demonstrating how subtle structural changes (esterification) could dissociate therapeutic effects from toxicity.
Table 2: Key Analog Development in the FK Series
Compound | Structure | t-PA Induction | Hemolytic Activity |
---|---|---|---|
FK-4 | N-Palmitoyl-L-Ser-L-Pro-OH | Moderate | Low |
FK-5 | N-Stearoyl-L-Ser-L-Pro-OH | High | Severe |
FK-8 | N-Stearoyl-D-Ser-L-Pro-OH | High | Severe |
FK-10 (Target) | N-Stearoyl-D-Ser-L-Pro-OEt | High | Absent |
The chiral optimization (D-Ser over L-Ser) and esterification exemplified rational peptidomimetic design to overcome pharmacokinetic limitations. In vivo validation confirmed FK-10's efficacy: Rabbit models showed two-fold increased fibrinolytic activity in euglobulin fractions without hemolysis, positioning it as a lead compound for thrombolytic therapy [2].
N-Stearoyl-seryl-proline ethyl ester exemplifies how lipidation strategies transform peptide pharmacology. Its stearoyl anchor enables membrane integration via hydrophobic insertion into lipid bilayers, mimicking endogenous lipoamino acids like N-arachidonoyl glycine (pain regulation) and N-arachidonoyl serine (vasodilation) [6]. This facilitates interactions with membrane-associated receptors and enzymes inaccessible to non-lipidated peptides.
Biochemically, it modulates fibrinolytic pathways by stimulating t-PA secretion from vascular endothelial cells and melanoma cells (Bowes cell line) [2]. The mechanism involves intracellular signaling cascades rather than direct enzymatic inhibition, though the precise receptor target remains uncharacterized. Its amphipathic nature parallels quorum-sensing molecules like N-acyl homoserine lactones (e.g., N-3-oxododecanoyl homoserine lactone from Pseudomonas aeruginosa), which traverse bacterial membranes to regulate virulence [6].
Functionally, lipidated peptides like FK-10 operate through tripartite mechanisms:
Table 3: Functional Roles of Lipidated Peptides
Functional Role | Mechanism | Example Compound |
---|---|---|
Fibrinolytic Enhancement | t-PA secretion induction | N-Stearoyl-D-Ser-L-Pro-OEt (FK-10) |
Quorum Sensing | Transcriptional regulation in bacteria | N-Acyl homoserine lactones |
Endocannabinoid-like Action | Vasodilation via GPCR modulation | N-Arachidonoyl serine |
Pain Modulation | Peripheral cannabinoid receptor interactions | N-Arachidonoyl glycine |
Structurally, FK-10 bridges peptidomimetic and lipid biochemistry, expanding the lipopeptide toolbox that includes pepducins (e.g., hUT-derived pepducins with palmitoyl groups) [4]. These compounds demonstrate how lipid conjugation enables allosteric modulation of receptors like GPCRs, offering therapeutic targeting precision unattainable with conventional peptides.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7